![molecular formula C9H16N4O B13227563 3-[(4-Methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-3-ol](/img/structure/B13227563.png)
3-[(4-Methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(4-Methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-3-ol is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a triazole ring, which is a five-membered ring containing three nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-3-ol typically involves the reaction of piperidine derivatives with triazole derivatives under specific conditions. One common method involves the use of 4-methyl-4H-1,2,4-triazole-3-thiol as a starting material, which reacts with piperidine derivatives in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as crystallization or chromatography may be employed to obtain the final product with high purity .
化学反应分析
Types of Reactions
3-[(4-Methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-3-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents such as tetrahydrofuran or ethanol under inert atmosphere.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives with different functional groups .
科学研究应用
3-[(4-Methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-3-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
作用机制
The mechanism of action of 3-[(4-Methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-3-ol involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring is known to interact with metal ions, which can play a role in its mechanism of action. Additionally, the piperidine ring may contribute to the compound’s binding affinity and specificity for certain targets .
相似化合物的比较
Similar Compounds
4-Methyl-4H-1,2,4-triazole-3-thiol: A triazole derivative with a thiol group, used in similar applications but with different reactivity and properties.
4-Methyl-4H-1,2,4-triazol-3-yl)methanamine: Another triazole derivative with an amine group, used in the synthesis of various compounds and as a ligand in coordination chemistry.
Uniqueness
3-[(4-Methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-3-ol is unique due to the presence of both a piperidine ring and a triazole ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic properties further highlight its uniqueness compared to other similar compounds .
属性
分子式 |
C9H16N4O |
|---|---|
分子量 |
196.25 g/mol |
IUPAC 名称 |
3-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperidin-3-ol |
InChI |
InChI=1S/C9H16N4O/c1-13-7-11-12-8(13)5-9(14)3-2-4-10-6-9/h7,10,14H,2-6H2,1H3 |
InChI 键 |
KMLITJQMAZTFCI-UHFFFAOYSA-N |
规范 SMILES |
CN1C=NN=C1CC2(CCCNC2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


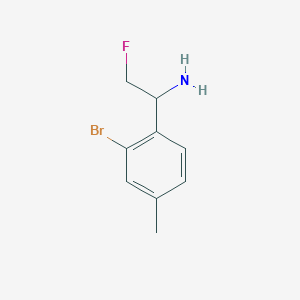

![Ethyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13227488.png)
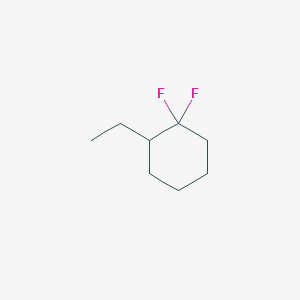
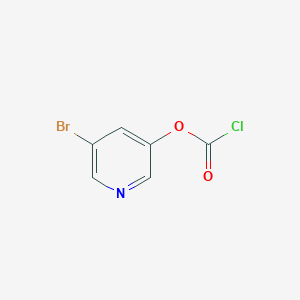

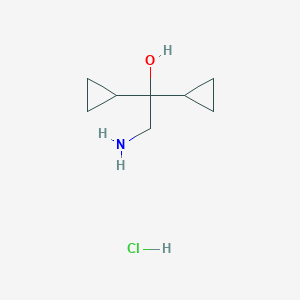
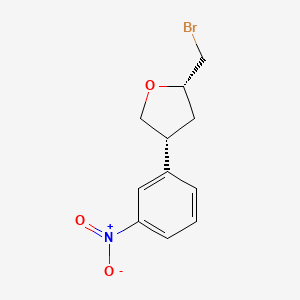
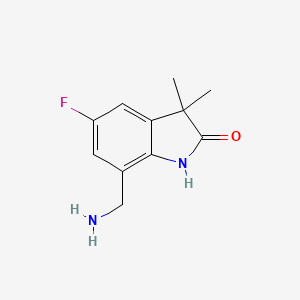
![tert-Butyl 6-fluoro-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13227524.png)
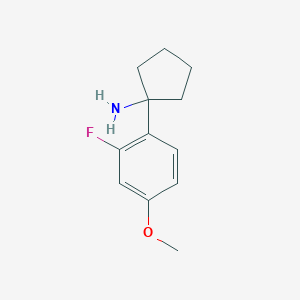
![(2S)-2-chloro-N-[(1S)-1-phenylethyl]propanamide](/img/structure/B13227533.png)
![2-(4-Nitrophenyl)-4H,6H,7H,8H,9H-pyrimido[1,2-a]piperazin-4-one](/img/structure/B13227556.png)
![[2-(Chloromethyl)-2-methylbutyl]trimethylsilane](/img/structure/B13227561.png)
